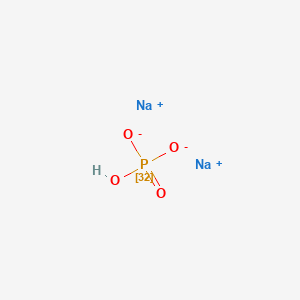
Sodium Phosphate P-32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Phosphate P-32 is a radiopharmaceutical compound that contains the radioactive isotope phosphorus-32. This compound is used primarily in the medical field for the treatment of certain types of cancer and other diseases. The radioactive phosphorus-32 emits beta particles, which can effectively destroy cancerous cells by causing DNA damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Phosphate P-32 is synthesized by irradiating sulfur-32 with neutrons, resulting in the formation of phosphorus-32. The reaction can be represented as: [ {32}S(n,p){32}P ] Alternatively, phosphorus-32 can be produced by irradiating phosphorus-31 with neutrons: [ {31}P(n,\gamma){32}P ]
Industrial Production Methods: In industrial settings, the production of phosphorus-32 typically involves the neutron bombardment of elemental sulfur or red phosphorus in a nuclear reactor. The irradiated material is then processed to extract phosphorus-32, which is subsequently converted into this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium Phosphate P-32 undergoes various chemical reactions, including:
Oxidation: Phosphorus-32 can be oxidized to form phosphoric acid.
Reduction: Reduction reactions can convert phosphorus-32 into elemental phosphorus.
Substitution: Phosphorus-32 can participate in substitution reactions, where it replaces other atoms or groups in a molecule.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various organic and inorganic reagents depending on the specific reaction.
Major Products:
Oxidation: Phosphoric acid (H₃PO₄)
Reduction: Elemental phosphorus (P)
Substitution: Various substituted phosphorus compounds.
Aplicaciones Científicas De Investigación
Sodium Phosphate P-32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in molecular biology to label DNA and RNA for various experiments.
Medicine: Utilized in the treatment of certain cancers, such as polycythemia vera and leukemia, by targeting and destroying cancerous cells.
Industry: Applied in the production of radioactive stents and patches for medical use
Mecanismo De Acción
The mechanism of action of Sodium Phosphate P-32 involves the emission of beta particles, which directly damage the DNA of target cells. This damage leads to the formation of double-strand breaks in the DNA, ultimately resulting in cell death. The beta particles also ionize intracellular water, producing cytotoxic free radicals and superoxides that further damage cellular components .
Comparación Con Compuestos Similares
Phosphorus-32: A pure beta-emitter used in similar applications.
Sodium Iodide I-131: Another radiopharmaceutical used for treating thyroid cancer.
Yttrium-90: A more powerful beta-emitter used in cancer therapy.
Uniqueness: Sodium Phosphate P-32 is unique due to its specific beta-emission properties, which make it highly effective in targeting and destroying cancer cells. Its relatively long half-life of 14.26 days provides logistical advantages for medical applications .
Propiedades
Número CAS |
8027-28-9 |
|---|---|
Fórmula molecular |
HNa2O4P |
Peso molecular |
142.959 g/mol |
Nombre IUPAC |
disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |
Clave InChI |
BNIILDVGGAEEIG-JCIGTKTHSA-L |
SMILES isomérico |
O[32P](=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















